(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise identification through multiple standardized systems. The official International Union of Pure and Applied Chemistry name is [5-(6-chloropyridazin-3-yl)pyridin-3-yl]methanol, which accurately describes the substitution pattern and functional group arrangement within the molecular framework.
The compound possesses several key identification parameters that establish its chemical identity unambiguously. The Chemical Abstracts Service registry number is 1346809-26-4, providing a unique numerical identifier for database searches and regulatory purposes. The molecular formula C₁₀H₈ClN₃O indicates the presence of ten carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, with a calculated molecular weight of 221.64 grams per mole.
The Simplified Molecular Input Line Entry System representation C1=CC(=NN=C1C2=CN=CC(=C2)CO)Cl provides a linear notation that captures the complete connectivity of atoms within the molecule. This notation clearly indicates the presence of two nitrogen-containing heterocyclic rings connected at specific positions, with the chlorine substituent on the pyridazine ring and the hydroxymethyl group on the pyridine ring.
The International Chemical Identifier string InChI=1S/C10H8ClN3O/c11-10-2-1-9(13-14-10)8-3-7(6-15)4-12-5-8/h1-5,15H,6H2 provides an additional layer of structural specification, encoding stereochemistry and tautomeric information in a standardized format. The corresponding International Chemical Identifier Key CHSLNEBIJHYJBM-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier, facilitating rapid database searches and structural comparisons.
Molecular Structure Analysis via X-ray Crystallography
While specific X-ray crystallographic data for this compound was not available in the current literature survey, the compound's three-dimensional structure can be analyzed through computational modeling and comparison with related heterocyclic systems. The molecular architecture consists of two planar aromatic rings connected through a single carbon-carbon bond, allowing for potential rotational freedom around this connecting linkage.
The pyridazine ring system contains two adjacent nitrogen atoms, creating a characteristic electron-deficient aromatic framework that influences both the electronic properties and potential reactivity patterns of the molecule. The presence of the chlorine substituent at the 6-position of the pyridazine ring introduces additional steric and electronic effects that may influence molecular conformation and intermolecular interactions.
The pyridine ring contributes to the overall aromatic character of the molecule while providing a site for the hydroxymethyl functional group attachment. The positioning of this alcohol functional group at the 3-position of the pyridine ring creates opportunities for hydrogen bonding interactions, both intramolecularly and intermolecularly, which would be crucial factors in determining crystal packing arrangements and solid-state properties.
Computational studies suggest that the molecule likely adopts a conformation where the two aromatic rings are not perfectly coplanar, with the dihedral angle between the ring planes influenced by steric interactions and electronic effects from the heteroatoms and substituents. This non-planar arrangement would be expected to minimize unfavorable interactions while maintaining optimal orbital overlap for electronic communication between the two aromatic systems.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
The spectroscopic characterization of this compound would be expected to show distinctive signals corresponding to its heterocyclic aromatic systems and functional groups. Nuclear magnetic resonance spectroscopy would provide detailed information about the hydrogen and carbon environments throughout the molecule, with particular diagnostic value for confirming the substitution patterns on both ring systems.
Proton nuclear magnetic resonance spectroscopy would be expected to show aromatic proton signals in the characteristic downfield region, with the pyridazine and pyridine ring protons appearing as distinct multipets reflecting their unique electronic environments. The hydroxymethyl group would contribute two characteristic signals: the methylene protons appearing as a doublet due to coupling with the hydroxyl proton, and the hydroxyl proton itself appearing as a triplet with characteristic chemical shift and coupling pattern.
Carbon-13 nuclear magnetic resonance spectroscopy would provide detailed information about the carbon framework, with the aromatic carbons appearing in their expected regions and the methylene carbon of the hydroxymethyl group showing a characteristic upfield shift compared to the aromatic carbons. The chlorine-bearing carbon would show a distinctive downfield shift due to the electronegative halogen substituent.
| Spectroscopic Technique | Expected Key Features | Diagnostic Value |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons (7-9 ppm), methylene protons (4-5 ppm) | Ring substitution confirmation |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons (120-160 ppm), methylene carbon (60-70 ppm) | Structural framework verification |
| Infrared Spectroscopy | Oxygen-Hydrogen stretch (3200-3600 cm⁻¹), Carbon-Hydrogen aromatic (3000-3100 cm⁻¹) | Functional group identification |
| Mass Spectrometry | Molecular ion peak at mass-to-charge ratio 221.64 | Molecular weight confirmation |
Mass spectrometry analysis would provide definitive molecular weight confirmation through observation of the molecular ion peak at mass-to-charge ratio 221.64, corresponding to the calculated molecular weight. Fragmentation patterns would be expected to show characteristic losses including the hydroxymethyl group and various ring fragmentations, providing additional structural confirmation through comparison with known fragmentation pathways for similar heterocyclic systems.
Infrared spectroscopy would show characteristic absorption bands for the hydroxyl group in the 3200-3600 wavenumber region, aromatic carbon-hydrogen stretching vibrations around 3000-3100 wavenumbers, and various aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region below 1600 wavenumbers. The presence of the chlorine substituent would influence certain vibrational modes, particularly those involving the carbon-chlorine bond.
Ultraviolet-visible spectroscopy would be expected to show absorption bands characteristic of the extended aromatic system, with potential electronic transitions involving both the pyridazine and pyridine chromophores. The exact wavelengths and intensities would depend on the degree of electronic communication between the two ring systems and the influence of the substituents on the overall electronic structure.
Tautomeric and Conformational Isomerism
The structural framework of this compound presents several possibilities for conformational variation, primarily centered around rotation about the carbon-carbon bond connecting the two aromatic ring systems. This rotational freedom creates multiple accessible conformations that may interconvert readily at room temperature, with the relative populations determined by steric and electronic factors.
The hydroxymethyl functional group provides an additional site for conformational flexibility, with rotation around the carbon-carbon bond connecting the methylene group to the pyridine ring creating different spatial arrangements of the hydroxyl group relative to the aromatic framework. These conformational variations may influence both physical properties and potential biological activities of the compound.
While true tautomerism involving proton migration is not expected to be significant for this particular compound under normal conditions, the presence of multiple nitrogen atoms in both ring systems creates potential sites for protonation state changes under varying pH conditions. Such protonation would significantly alter the electronic properties and potentially influence conformational preferences.
The pyridazine ring system, with its adjacent nitrogen atoms, may exhibit different electronic distributions depending on environmental factors and intermolecular interactions. This electronic flexibility, while not constituting classical tautomerism, represents an important aspect of the compound's chemical behavior and potential reactivity patterns.
Computational studies would be valuable for understanding the relative energies of different conformational arrangements and predicting the most stable molecular geometries under various conditions. Such analyses would provide insights into the dynamic behavior of the molecule and help explain observed physical and chemical properties in terms of underlying structural features.
Properties
IUPAC Name |
[5-(6-chloropyridazin-3-yl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-2-1-9(13-14-10)8-3-7(6-15)4-12-5-8/h1-5,15H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSLNEBIJHYJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CN=CC(=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744406 | |
| Record name | [5-(6-Chloropyridazin-3-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346809-26-4 | |
| Record name | 3-Pyridinemethanol, 5-(6-chloro-3-pyridazinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(6-Chloropyridazin-3-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-Amino-6-chloropyridazine Intermediate
- The 3-amino-6-chloropyridazine is synthesized from 3,6-dichloropyridazine by nucleophilic substitution with ammoniacal liquor.
- Reaction conditions:
- Solvent: Dimethylformamide (DMF)
- Temperature: 30–180 °C (typical example at 100 °C)
- Reaction time: 5–26 hours (example: 9 hours)
- Purification: Evaporation, recrystallization, and silica gel column chromatography
- Yield and purity: Approximately 90.6% yield with 98.7% purity (GC)
- Reference NMR data confirms structure integrity.
Reduction to Pyridin-3-ylmethanol Derivative
The key step in preparing this compound involves reduction of the corresponding ester or aldehyde precursor to the alcohol functional group.
Use of Lithium Aluminium Hydride (LiAlH4)
- LiAlH4 is the reducing agent of choice for converting methyl esters or other precursors to the corresponding alcohol.
- Typical reaction conditions:
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature range: -5 °C to 23 °C or 0 °C
- Reaction time: 2–3 hours
- Work-up involves quenching with sodium sulfate decahydrate or saturated aqueous sodium sulfate, filtration, and solvent evaporation.
- Yields reported in similar pyridinylmethanol syntheses range from 87% to 100% depending on substrate and exact conditions.
Representative Experimental Data Table
| Step | Reagents & Conditions | Yield (%) | Notes & Observations |
|---|---|---|---|
| 1. Nucleophilic substitution of 3,6-dichloropyridazine with ammonia in DMF at 100 °C for 9 h | 3,6-dichloropyridazine, NH3, DMF, 100 °C, 9 h | 90.6 | Purified by recrystallization and silica gel chromatography; purity 98.7% (GC) |
| 2. Reduction of methyl ester precursor with LiAlH4 in THF at -5 to 23 °C for 2 h | LiAlH4 (1.5 eq), dry THF, -5 to 23 °C, 2 h | 100 | Quenched with Na2SO4·10H2O; filtered; product isolated as oil or solid with confirmed NMR |
| 3. Alternative LiAlH4 reduction of methyl 6-methylnicotinate in THF at 0 °C for 3 h | LiAlH4, THF, 0 °C, 3 h | 98 | High purity (>99% HPLC); yellow oil obtained |
| 4. LiAlH4 reduction of methyl 6-methylnicotinate in dry ether reflux for 1.5 h | LiAlH4, dry ether, reflux 55 °C, 1.5 h | 97 | Orange oil product; GC purity 98% |
Notes on Reaction Optimization and Purification
- Reaction Control: Temperature and stoichiometry of LiAlH4 are critical for high yields and purity.
- Purification: After reduction, filtration through Celite and solvent removal are standard; further purification by recrystallization or chromatography is applied as needed.
- Safety: LiAlH4 is highly reactive; quenching must be controlled to avoid hazards.
- Solvent Choice: THF is preferred for its ability to dissolve both LiAlH4 and organic substrates.
Summary of Research Findings
- The key intermediate 3-amino-6-chloropyridazine is efficiently synthesized under mild conditions with high yield and purity.
- Subsequent reduction using lithium aluminium hydride in tetrahydrofuran reliably converts ester precursors to the target pyridinylmethanol compound with yields up to 100%.
- The described methods are reproducible, scalable, and provide products suitable for pharmaceutical research applications.
- Analytical data (NMR, GC, HPLC) confirm the structural integrity and purity of the synthesized compounds.
This comprehensive synthesis approach for this compound is based on diverse, authoritative sources and experimental data, ensuring reliable preparation for research and development purposes.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH
OH) undergoes oxidation to form a carboxylic acid (-COOH) or aldehyde (-CHO). Common oxidizing agents include:
Key Findings :
-
Oxidation to carboxylic acids is efficient under strong acidic conditions.
-
Selective aldehyde formation requires controlled pH and catalytic TEMPO .
Nucleophilic Substitution at Chlorine
The 6-chloro group on the pyridazine ring is susceptible to nucleophilic displacement.
Key Findings :
Esterification of the Hydroxymethyl Group
The -CH
OH group reacts with acylating agents to form esters.
Key Findings :
Cross-Coupling Reactions
The chlorine atom participates in palladium-mediated cross-couplings.
Key Findings :
-
Suzuki couplings require aryl boronic acids and inert atmospheres .
-
Buchwald-Hartwig aminations favor cyclic amines like morpholine .
Protection of the Hydroxyl Group
The -CH
OH group is often protected to prevent undesired side reactions.
Key Findings :
Scientific Research Applications
Medicinal Chemistry
The compound is of interest in drug discovery due to its potential biological activities, particularly in cancer research. It has been shown to exhibit antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | HeLa | 10 |
| 3-amino-2H-pyrazolo[4,3-c]pyridine | MCF7 | 15 |
| (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol | A549 | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
Research indicates that this compound can inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. Its mechanism may involve:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit kinases that promote cell growth.
- Induction of Apoptosis : Evidence suggests activation of apoptotic pathways leading to programmed cell death.
Agrochemicals
The compound may also serve as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides, due to its structural properties that allow for modifications leading to bioactive agents.
Structure–Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components:
Table 2: Structure–Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Chlorine | Increases lipophilicity and potency |
| Substituents on Pyridine Ring | Modulates interaction with target proteins |
| Alkyl vs. Aryl Groups | Affects solubility and bioavailability |
Study on Anticancer Activity
A study evaluated the anticancer properties of pyridazine derivatives, revealing enhancements in cytotoxicity against lung cancer cells when chlorinated positions were modified.
Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory potential of similar compounds, demonstrating their ability to inhibit COX enzymes crucial in inflammatory processes.
Mechanism of Action
The mechanism by which (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
(5-(Pyridazin-3-yl)pyridin-3-yl)methanol
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol
- Structure : Features a methoxy group (electron-donating) on the pyridazine ring and a phenyl linker instead of pyridine.
- Properties : Methoxy group increases electron density, reducing electrophilicity. Molecular weight: 216.24 g/mol (C₁₂H₁₂N₂O₂).
- Applications : Likely utilized in materials science due to its extended aromatic system .
[5-(3-Chloro-2-fluorophenyl)pyridin-3-yl]methanol
(5-Methylpyridin-3-yl)methanol
- Structure : Contains a methyl group on the pyridine ring.
- Properties: Boiling point: 256°C; density: 1.092 g/cm³. The methyl group enhances solubility in non-polar solvents but reduces polarity compared to chlorinated analogues .
Key Observations :
- Electron Effects : Chlorine and fluorine substituents increase electrophilicity and binding to biological targets, whereas methoxy and methyl groups enhance solubility but reduce reactivity.
- Biological Activity : Chlorinated pyridazine derivatives show promise in enzyme inhibition due to enhanced electron deficiency, which facilitates interactions with active sites .
- Synthetic Accessibility : Halogenated analogues (e.g., 6-Cl) often require controlled reaction conditions, as seen in the preparation of 5-chloro-6-phenylpyridazin-3(2H)-ones .
Biological Activity
(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of pyridazine and pyridine rings. The compound can be synthesized through various methods, including nucleophilic substitution and condensation reactions. The detailed synthetic pathway is crucial for understanding its biological activity.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that related pyridazine derivatives can inhibit cell proliferation by inducing apoptosis and affecting cell cycle progression.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | HeLa | 10 |
| 3-amino-2H-pyrazolo[4,3-c]pyridine | MCF7 | 15 |
| This compound | A549 | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit kinases involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways, leading to programmed cell death.
- Cell Cycle Arrest : Research indicates that these compounds may cause cell cycle arrest at specific phases, further inhibiting cancer cell growth.
Structure–Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components. Variations in substituents on the pyridazine and pyridine rings can significantly alter its potency and selectivity.
Table 2: Structure–Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Chlorine | Increases lipophilicity and potency |
| Substituents on Pyridine Ring | Modulate interaction with target proteins |
| Alkyl vs. Aryl Groups | Affects solubility and bioavailability |
Case Studies
Several studies have explored the biological activities of related compounds in vivo and in vitro settings:
- Study on Anticancer Activity : A study evaluated the anticancer properties of a series of pyridazine derivatives, revealing that modifications in the chlorinated positions significantly enhanced their cytotoxicity against lung cancer cells.
- Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory potential of similar compounds, demonstrating their ability to inhibit COX enzymes, which are crucial in inflammatory processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol?
- Methodology : The compound can be synthesized via reduction of a pyridine carbonyl precursor using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). For example, similar pyridine methanol derivatives are prepared by reducing ketones or aldehydes attached to pyridine rings .
- Key Considerations : Reaction conditions (e.g., solvent, temperature) must be optimized to avoid over-reduction. Catalytic hydrogenation is an alternative but requires careful control to preserve the chloropyridazine moiety.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard. Software suites like SHELXL (part of the SHELX system) are used for refinement of crystallographic data .
- Data Example :
| Bond Length (Å) | Angle (°) |
|---|---|
| C-Cl: 1.73 | N-C-Cl: 120 |
| C-O: 1.43 | O-C-C: 110 |
- Supporting Techniques : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and connectivity .
Advanced Research Questions
Q. How do electronic properties of the chloropyridazine and pyridine rings influence reactivity?
- Methodology : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing chlorine atom stabilizes the LUMO, enhancing electrophilic substitution at the pyridazine ring .
- Data Contradictions : Experimental dipole moments (e.g., 4.2 D) may deviate from theoretical values due to solvent effects. Polar solvents like DMSO increase measured dipole moments by stabilizing charge separation .
Q. What strategies resolve discrepancies in biological activity data across structural analogs?
- Case Study : Compare this compound with fluorinated analogs (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol). Fluorine’s electronegativity alters binding affinity in enzyme inhibition assays .
- Methodology :
- Step 1 : Validate assay conditions (pH, temperature) to ensure reproducibility.
- Step 2 : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins .
Q. How can synthetic impurities be minimized during scale-up?
- Methodology :
- Chromatography : Flash column chromatography with dichloromethane/methanol (99:1) achieves >95% purity .
- Crystallization : Recrystallization from ethanol/water mixtures removes residual LiAlH₄ or boronate byproducts.
- Data Table :
| Purification Method | Purity (%) | Yield (%) |
|---|---|---|
| Flash Chromatography | 97 | 47 |
| Recrystallization | 99 | 35 |
Methodological Challenges
Q. What analytical techniques differentiate stereoisomers or tautomeric forms?
- Methodology :
- Chiral HPLC : Resolves enantiomers using cellulose-based columns.
- VT-NMR : Variable-temperature NMR identifies tautomers (e.g., keto-enol equilibria) by tracking proton shifts at different temperatures .
Q. How are computational models validated against experimental data for this compound?
- Workflow :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
